3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid synthesis protocol
3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid
Introduction
3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid (CAS No: 957120-55-7) is a specialized bifunctional building block of significant interest in medicinal chemistry and drug development.[1][2] Its structural arrangement, featuring a boronic acid moiety, a chloro substituent, and a morpholine amide, makes it a versatile reagent for creating complex molecular architectures. The boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[3][4] This allows for the precise installation of the substituted phenyl ring into a target molecule.
The morpholine amide can enhance pharmacokinetic properties such as solubility and bioavailability, while the chlorine atom provides an additional site for potential modification or can be used to modulate the electronic properties of the molecule.[5] Consequently, this reagent is frequently employed as a critical intermediate in the synthesis of novel therapeutic agents, including kinase inhibitors and other targeted therapies.[4]
This guide provides a comprehensive, field-proven protocol for the synthesis of 3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid. It is designed for researchers and scientists, offering not just a step-by-step procedure but also the underlying chemical principles, safety considerations, and analytical validation methods required for successful and reproducible execution.
Synthetic Strategy: A Two-Step Approach
A robust and logical retrosynthetic analysis of the target molecule points to a two-step synthetic sequence starting from the commercially available 3-bromo-5-chlorobenzoic acid. This strategy leverages the differential reactivity of the halogen substituents and employs two fundamental and reliable transformations in organic synthesis: amide bond formation and Miyaura borylation.
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Step 1: Amide Formation. The synthesis commences with the formation of the morpholine amide. This is achieved by activating the carboxylic acid of 3-bromo-5-chlorobenzoic acid, converting it into a more reactive acyl chloride, which then readily reacts with morpholine to form the stable amide intermediate, (3-bromo-5-chlorophenyl)(morpholino)methanone.
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Step 2: Miyaura Borylation. The crucial boronic acid moiety is installed in the second step. The aryl bromide functionality of the intermediate is selectively converted to a boronic acid pinacol ester via a palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron (B₂pin₂). The bromine's higher reactivity compared to chlorine in oxidative addition to palladium(0) ensures regioselective borylation. Subsequent hydrolysis of the pinacol ester yields the final product.
Caption: Overall two-step synthetic workflow.
Experimental Protocol
Part 1: Synthesis of (3-Bromo-5-chlorophenyl)(morpholino)methanone
Causality: This step converts the chemically stable carboxylic acid into a highly reactive acyl chloride intermediate. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed. A catalytic amount of dimethylformamide (DMF) accelerates the reaction by forming the Vilsmeier reagent in situ. The subsequent reaction with morpholine, a secondary amine, in the presence of a non-nucleophilic base like triethylamine (TEA) to scavenge the generated HCl, yields the desired amide.
Materials and Reagents:
| Reagent/Material | CAS No. | Molecular Weight | Quantity |
| 3-Bromo-5-chlorobenzoic acid | 21742-00-7 | 235.45 g/mol | 10.0 g (42.47 mmol) |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | 7.3 mL (100 mmol) |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 150 mL |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 2 drops |
| Morpholine | 110-91-8 | 87.12 g/mol | 4.45 mL (51.0 mmol) |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | 8.9 mL (63.7 mmol) |
Procedure:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-bromo-5-chlorobenzoic acid (10.0 g, 42.47 mmol).
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Add anhydrous DCM (100 mL) followed by catalytic DMF (2 drops).
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Slowly add thionyl chloride (7.3 mL, 100 mmol) to the suspension at room temperature.
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Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
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Cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride in vacuo. The resulting crude 3-bromo-5-chloro-benzoyl chloride will be a pale yellow solid or oil.
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In a separate 500 mL flask, dissolve morpholine (4.45 mL, 51.0 mmol) and triethylamine (8.9 mL, 63.7 mmol) in anhydrous DCM (50 mL). Cool this solution to 0°C in an ice bath.
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Dissolve the crude acyl chloride from step 5 in anhydrous DCM (50 mL) and add it dropwise to the morpholine solution at 0°C over 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.
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Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude solid by recrystallization from ethanol/water or by silica gel column chromatography (eluent: ethyl acetate/hexanes) to afford (3-bromo-5-chlorophenyl)(morpholino)methanone as a white to off-white solid.
Part 2: Synthesis of 3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid
Causality: This step utilizes the Miyaura borylation, a powerful palladium-catalyzed cross-coupling reaction.[6] The catalyst, typically a Pd(0) species generated in situ, undergoes oxidative addition into the C-Br bond. This is followed by transmetalation with the diboron reagent, facilitated by a base like potassium acetate (KOAc). Reductive elimination then releases the arylboronic ester and regenerates the Pd(0) catalyst, allowing the cycle to continue. The final hydrolysis step is necessary to convert the stable pinacol ester into the desired boronic acid.
Caption: Simplified Miyaura borylation catalytic cycle.
Materials and Reagents:
| Reagent/Material | CAS No. | Molecular Weight | Quantity |
| (3-Bromo-5-chlorophenyl)(morpholino)methanone | N/A | 304.58 g/mol | 5.0 g (16.42 mmol) |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 g/mol | 5.0 g (19.70 mmol) |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 g/mol | 402 mg (0.55 mmol) |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 g/mol | 4.83 g (49.25 mmol) |
| Anhydrous 1,4-Dioxane | 123-91-1 | 88.11 g/mol | 80 mL |
| 2 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | As needed |
Procedure:
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To a 250 mL Schlenk flask, add (3-bromo-5-chlorophenyl)(morpholino)methanone (5.0 g, 16.42 mmol), bis(pinacolato)diboron (5.0 g, 19.70 mmol), potassium acetate (4.83 g, 49.25 mmol), and Pd(dppf)Cl₂ (402 mg, 3 mol%).
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Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
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Add anhydrous 1,4-dioxane (80 mL) via cannula or syringe.
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Heat the reaction mixture to 80-90°C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
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Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Combine the filtrates and concentrate in vacuo to obtain the crude pinacol ester intermediate.
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To the crude intermediate, add a mixture of acetone (50 mL) and 2 M HCl (50 mL).
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Stir the mixture vigorously at room temperature for 4-6 hours to effect hydrolysis. A white precipitate should form.
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Filter the resulting solid, wash thoroughly with cold water (3 x 30 mL), and then with a small amount of cold diethyl ether to remove nonpolar impurities.
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Dry the solid under high vacuum to afford 3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid as a white to off-white powder.
Characterization and Quality Control
The identity and purity of the final product must be confirmed through rigorous analytical testing. Commercially available arylboronic acids often contain varying amounts of their corresponding anhydrides (boroximes), which can be observed in characterization data.[7]
Analytical Data Summary:
| Analysis | Expected Results |
| Molecular Formula | C₁₁H₁₃BClNO₄[8][9] |
| Molecular Weight | 269.50 g/mol [1][8] |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ppm: 8.25 (s, 2H, B(OH)₂), 7.8-7.6 (m, 3H, Ar-H), 3.7-3.5 (m, 8H, morpholine-H) |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₁H₁₄BClNO₄⁺: 270.0650; found: 270.0648 |
| Purity (HPLC) | ≥98%[1] |
Safety Precautions
All synthesis steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care under an inert atmosphere.
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1,4-Dioxane: A flammable liquid and potential carcinogen. Can form explosive peroxides upon storage. Use freshly distilled or inhibitor-stabilized solvent.
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Palladium Catalysts: Can be toxic and pyrophoric. Handle with care.
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Acid/Base Solutions: Corrosive. Avoid contact with skin and eyes.[10]
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Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of according to institutional and local environmental regulations.
References
- ChemicalBook. (2023). 3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid - Safety Data Sheet.
- Santa Cruz Biotechnology. 3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid | CAS 957120-55-7.
- Echemi. 3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid.
- Aladdin Scientific. 3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid, min 98%.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- TCI Chemicals. (2025). Safety Data Sheet.
- A2B Chem. 3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid.
- Organic Syntheses. Organic Syntheses Procedure.
- CymitQuimica. (3-Chloro-5-(morpholine-4-carbonyl)phenyl)boronic acid.
- MySkinRecipes. (3-Chloro-4-(morpholinomethyl)phenyl)boronic acid.
- Organic Chemistry Portal. Suzuki Coupling.
- BLDpharm. (3-Chloro-5-(morpholine-4-carbonyl)phenyl)boronic acid.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- Chemcd. 3-chloro-5-(morpholine-4-carbonyl)phenylboronic acid(957120-55-7).
- Boron Molecular. The Chemistry and Applications of (3-Chloro-5-cyanophenyl)boronic Acid.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
- National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
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